Pimasertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

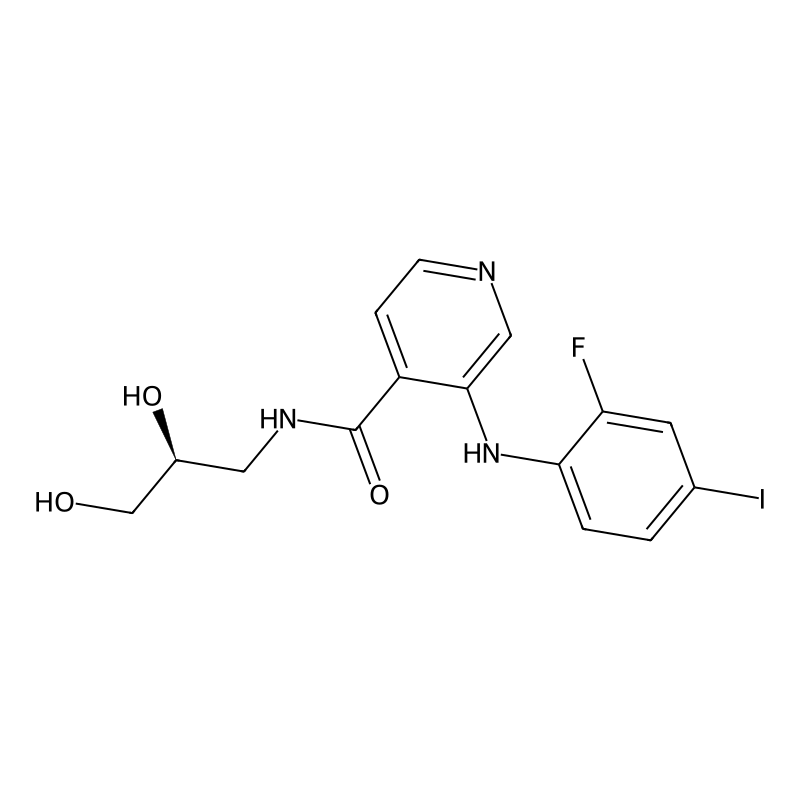

Pimasertib is a selective oral inhibitor targeting mitogen-activated protein kinases 1 and 2 (MEK1/2), which play crucial roles in the MAPK signaling pathway, often dysregulated in various cancers. The compound is known chemically as N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide, with a molecular weight of approximately 431.01 g/mol and a unique structural configuration that allows it to bind to an allosteric site distinct from the ATP binding site of MEK1/2, thereby preventing their activation rather than inhibiting catalysis directly .

Pimasertib undergoes significant metabolic transformations primarily through oxidation and conjugation. Key metabolites include M445, formed by oxidation of the propanediol moiety, and M554, resulting from conjugation with phosphoethanolamine. These metabolic pathways account for a substantial portion of its elimination from the body, with M445 and M554 representing 37.3% and 16.9% of the administered radioactive dose, respectively . The compound's elimination is also supported by various metabolic routes including glucuronidation and isomerization.

Pimasertib exhibits potent antiproliferative effects against cancer cells characterized by aberrant MAPK signaling. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, particularly those with mutations in key oncogenes such as KRAS and BRAF . The compound has shown efficacy in combination therapies, enhancing the cytotoxic effects when paired with other inhibitors like SAR245409 (a pan-PI3K and mTORC1/mTORC2 inhibitor) in preclinical models .

- Formation of the pyridine core: This involves cyclization reactions to construct the bicyclic structure.

- Introduction of functional groups: Selective reactions are employed to add the fluorine and iodine substituents.

- Final modifications: The incorporation of hydroxyl and carboxamide groups is achieved through various coupling reactions.

Research has also explored the development of prodrugs, such as glutathione-activated derivatives, to enhance selectivity and bioavailability for targeted cancer therapy .

Pimasertib is primarily investigated for its applications in oncology, particularly for treating cancers with mutations in the MAPK pathway. Clinical trials have focused on its efficacy in combination therapies for melanoma and other solid tumors . Its unique mechanism as a non-competitive inhibitor makes it a valuable candidate for overcoming resistance seen with conventional therapies targeting the same pathways.

Interaction studies have shown that pimasertib can synergistically enhance the effects of other therapeutic agents targeting different pathways. For instance, its combination with SAR245409 has been shown to significantly suppress phosphorylation of target proteins in both the PI3K and MAPK pathways, indicating a potential for enhanced therapeutic efficacy through dual inhibition strategies . Furthermore, ongoing studies are assessing its interactions with various cytochrome P450 enzymes to elucidate its metabolic profile further.

Pimasertib shares structural and functional similarities with several other compounds that target the MAPK pathway. Below is a comparison highlighting its uniqueness:

| Compound | Mechanism of Action | Specificity | Unique Features |

|---|---|---|---|

| Pimasertib | MEK1/2 inhibitor | Selective | Allosteric binding site |

| Trametinib | MEK1/2 inhibitor | Selective | Approved for use in melanoma |

| Cobimetinib | MEK1/2 inhibitor | Selective | Used in combination with BRAF inhibitors |

| Selumetinib | MEK1/2 inhibitor | Selective | Investigated for pediatric tumors |

Pimasertib's unique binding mechanism distinguishes it from other inhibitors that typically compete with ATP for binding sites on MEK enzymes. This characteristic may confer advantages in terms of specificity and reduced off-target effects.

Pimasertib, also known as MSC1936369B or AS703026, is a highly selective, orally bioavailable small molecule inhibitor of mitogen-activated protein kinases 1 and 2 (MEK1/2) [1] [4]. The compound has a molecular formula of C15H15FIN3O3 and a molecular weight of 431.20 g/mol [4]. Understanding the synthetic pathways for pimasertib production is essential for pharmaceutical manufacturing.

The primary synthetic route for pimasertib involves the formation of a secondary carboxamide resulting from the formal condensation of the carboxy group of 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid with the amino group of (2S)-3-aminopropane-1,2-diol [4]. This approach establishes the core structure that gives pimasertib its selective binding properties to MEK1/2 [5].

A detailed examination of the synthetic pathway reveals that pimasertib synthesis typically begins with the preparation of the pyridine carboxylic acid derivative, which serves as one of the key building blocks [1]. The synthesis continues with the coupling of this acid component with the appropriate diol-containing amine through an esterification reaction [2]. This reaction is typically facilitated using coupling agents such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) [2] [23].

The synthesis of pimasertib derivatives, such as the glutathione-activated prodrug PROPIMA, provides additional insights into the synthetic approaches for the parent compound [2]. For instance, the synthesis of PROPIMA involves an esterification reaction between 4,4′-dithiodibutyric acid and a diol-containing pimasertib [2]. The reaction is conducted using EDC and DMAP in dry dimethylformamide (DMF), followed by the addition of pimasertib [2]. This reaction mixture is stirred at room temperature overnight, then diluted with ethyl acetate and washed with saturated ammonium chloride solution [2].

A specific example of pimasertib derivative synthesis is described as follows:

EDC (74 mg, 0.38 mmol) and DMAP (46 mg, 0.38 mmol) were added under stirring at room temperature to a solution of 4,4′-dithiodibutyric acid (39 mg, 0.16 mmol) in dry DMF. After 30 min, pimasertib (70 mg, 0.16 mmol) was added, and the mixture was stirred at room temperature overnight. The reaction mixture was then diluted with ethyl acetate (10 mL) and washed with saturated NH4Cl (3 × 10 mL). The organic layer was dried over sodium sulfate and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel (98:2 DCM:MeOH) to give pure PROPIMA (80 mg, 79%) as a yellowish oil.This synthetic approach demonstrates the versatility of pimasertib as a starting material for the development of derivatives with potentially enhanced pharmaceutical properties [2] [3].

Optimization of Reaction Conditions and Yield Improvement Strategies

Optimizing reaction conditions for pimasertib synthesis is crucial for achieving high yields and product quality [2]. Several strategies have been employed to enhance the efficiency of pimasertib production, focusing on key reaction parameters such as temperature, solvent selection, catalyst concentration, and reaction time [2] [23].

The esterification reaction, which is a critical step in pimasertib synthesis, can be optimized using the Steglich esterification conditions [23]. This approach employs carbodiimide coupling agents such as EDC or N,N'-dicyclohexylcarbodiimide (DCC) in combination with catalytic amounts of DMAP [23]. The reaction is typically conducted in anhydrous dichloromethane (DCM) or DMF to prevent hydrolysis of the activated intermediates [23].

Temperature control is particularly important during the coupling reaction [2]. While room temperature conditions are often sufficient for the EDC/DMAP-mediated coupling, some reactions may benefit from slight cooling during the initial addition of reagents to prevent side reactions [23]. Conversely, for less reactive substrates, mild heating may be necessary to drive the reaction to completion [23].

The choice of solvent can significantly impact reaction yield [23]. Anhydrous conditions are essential to prevent hydrolysis of the activated carboxylic acid intermediate [23]. DMF is often preferred for substrates with limited solubility in DCM, while DCM provides easier workup procedures and is more readily removed during purification [2] [23].

Catalyst loading is another critical parameter for optimization [23]. While catalytic amounts of DMAP (3-10 mol%) are typically sufficient, increasing the catalyst loading can accelerate the reaction for sterically hindered substrates [23]. However, excessive DMAP can lead to side reactions and purification challenges [23].

Reaction monitoring using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for real-time assessment of reaction progress and determination of the optimal reaction time [2] [14]. This approach helps prevent over-reaction and formation of unwanted by-products [2].

For the synthesis of pimasertib derivatives, yield improvement has been demonstrated through careful optimization of reaction conditions [2]. For example, the synthesis of PROPIMA achieved a 79% yield after optimization of reagent ratios and reaction conditions [2]. The purification process was also optimized using column chromatography with a specific solvent system (98:2 DCM:MeOH) to maximize recovery of the pure product [2].

| Parameter | Optimization Strategy | Impact on Yield |

|---|---|---|

| Temperature | Room temperature for coupling; cooling during initial reagent addition | Prevents side reactions and decomposition |

| Solvent | Anhydrous DCM or DMF depending on substrate solubility | Enhances substrate dissolution and prevents hydrolysis |

| Catalyst (DMAP) | 3-10 mol% for standard substrates; increased loading for hindered substrates | Accelerates reaction and improves conversion |

| Reaction Time | Monitored by TLC or HPLC; typically overnight for complete conversion | Ensures complete reaction while minimizing by-products |

| Purification | Column chromatography with optimized solvent systems | Maximizes recovery of pure product |

These optimization strategies have been crucial for developing efficient and reproducible synthetic routes for pimasertib and its derivatives, contributing to improved overall yields and product quality [2] [23].

Purification Techniques and Analytical Validation Methods

The purification of pimasertib and validation of its quality are critical steps in the manufacturing process that ensure the final product meets pharmaceutical standards [2] [10]. Various purification techniques and analytical methods have been developed specifically for pimasertib and similar compounds [2] [14].

Purification Techniques

Column chromatography represents one of the primary purification methods for pimasertib and its derivatives [2] [24]. This technique exploits differences in the compound's affinity for the stationary phase (typically silica gel) versus the mobile phase (solvent system) [24]. For pimasertib purification, a specific solvent system of dichloromethane and methanol (98:2 DCM:MeOH) has been successfully employed [2]. The choice of solvent system is critical, as it must provide adequate separation of pimasertib from reaction by-products and unreacted starting materials [24].

High-Performance Liquid Chromatography (HPLC) serves as both a purification and analytical technique for pimasertib [2] [10]. Preparative HPLC allows for the isolation of pimasertib with high purity, particularly when conventional column chromatography does not provide sufficient separation [10]. The HPLC purification of pimasertib typically employs a C18 reverse-phase column with a gradient elution system using acetonitrile and water [2] [14]. This approach has been shown to effectively separate pimasertib from closely related impurities [2].

Recrystallization techniques can be employed as a final purification step to obtain pharmaceutical-grade pimasertib [10]. This process involves dissolving the compound in a minimum amount of hot solvent, followed by slow cooling to induce crystallization of the pure product [10]. The selection of an appropriate solvent system is crucial for successful recrystallization [10].

Analytical Validation Methods

The validation of analytical methods for pimasertib follows established pharmaceutical guidelines, including those from the International Council for Harmonisation (ICH) [17]. Key validation parameters include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness [17].

HPLC analysis serves as the primary analytical method for pimasertib purity determination [2] [14]. A typical HPLC method employs a Gemini 5 μM C18 110 Å LC column (150 × 3 mm) with a water/acetonitrile gradient from 5% acetonitrile to 100% acetonitrile over 40 minutes, with a flow rate of 1.0 mL/min [2]. This method allows for the detection and quantification of pimasertib and its potential impurities [2].

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is essential for structural confirmation of pimasertib [2]. NMR analysis provides detailed information about the molecular structure, confirming the successful synthesis of the target compound [2]. For pimasertib and its derivatives, NMR spectra are typically recorded on instruments operating at 400 MHz using deuterated chloroform as the solvent [2].

Mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), offers another powerful analytical tool for pimasertib characterization [2]. This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity and purity [2]. LC-MS analysis has been used to confirm the excellent purity (>99%) of pimasertib derivatives [2].

The validation of these analytical methods follows a systematic approach as outlined in ICH guidelines [17]:

- Specificity is established by demonstrating the ability of the method to distinguish pimasertib from potential impurities and degradation products [17].

- Linearity is evaluated across the analytical range, typically using five concentration levels of pimasertib standard solutions [17].

- Accuracy is assessed through recovery studies at multiple concentration levels, with results reported as percent recovery [17].

- Precision is determined through repeatability (intra-day) and intermediate precision (inter-day) studies [17].

- Detection and quantitation limits are established to determine the lowest concentrations of pimasertib that can be reliably detected and quantified [17].

- Robustness evaluates the reliability of the method when small, deliberate variations in method parameters are introduced [17].

These purification techniques and analytical validation methods ensure that pimasertib meets the stringent quality requirements for pharmaceutical applications [2] [17].

Scale-Up Challenges in Industrial Synthesis

Scaling up the synthesis of pimasertib from laboratory to industrial scale presents numerous challenges that must be addressed to ensure consistent product quality and process efficiency [12] [15]. These challenges span various aspects of the manufacturing process, from reaction kinetics to equipment design and process control [12].

Heat and Mass Transfer Considerations

One of the primary challenges in scaling up pimasertib synthesis involves heat and mass transfer differences between laboratory and industrial scales [12]. In small-scale reactions, heat dissipation occurs rapidly due to the high surface area-to-volume ratio [12]. However, in large-scale reactors, heat accumulation can lead to temperature gradients, potentially affecting reaction kinetics and product quality [12]. For pimasertib synthesis, precise temperature control is essential, particularly during the critical esterification reaction step, which is sensitive to temperature variations [2] [12].

Similarly, mixing efficiency decreases with increasing scale, potentially leading to concentration gradients and localized areas of high reactant concentration [12]. This can result in side reactions and impurity formation, particularly during the coupling reaction between the carboxylic acid and amine components of pimasertib [2] [12]. To address these challenges, specialized mixing equipment and careful reactor design are necessary to ensure uniform mixing and heat distribution [12].

Process Reproducibility and Consistency

Maintaining process reproducibility during scale-up is another significant challenge [12]. Factors that may have minimal impact at laboratory scale can become critical at industrial scale [12]. For instance, the rate of addition of reagents, which is easily controlled in small-scale synthesis, requires sophisticated pumping systems and control strategies in large-scale production [12].

The synthesis of pimasertib involves multiple reaction steps, each with its own optimal conditions [1] [2]. Ensuring consistent performance across all these steps during scale-up requires comprehensive process understanding and robust control strategies [12]. Process Analytical Technology (PAT) plays a crucial role in monitoring critical process parameters in real-time, allowing for timely adjustments to maintain product quality [27] [32].

Raw Material Variability

Variability in raw material quality can significantly impact the consistency of the manufacturing process [12]. At industrial scale, even minor variations in starting material purity can lead to substantial changes in reaction outcomes [12]. For pimasertib synthesis, the purity of key intermediates, such as the pyridine carboxylic acid derivative and the diol-containing amine, is critical for successful coupling and formation of the target compound [1] [2].

To address this challenge, comprehensive raw material specifications and rigorous testing protocols must be established [12]. Supplier qualification and ongoing monitoring of raw material quality are essential components of a robust manufacturing process [12].

Equipment and Technology Transfer

The transfer of technology from laboratory to industrial scale often requires adaptation of equipment and processes [12] [15]. Laboratory equipment, such as round-bottom flasks and magnetic stirrers, must be replaced with industrial reactors, agitators, and heat exchange systems [12]. This transition can introduce variables that affect reaction performance and product quality [12].

For pimasertib synthesis, specialized equipment may be required for handling sensitive reagents and maintaining anhydrous conditions during critical reaction steps [2] [12]. The design and selection of appropriate equipment must consider the specific requirements of each reaction step in the synthetic pathway [12].

Yield and Cost Considerations

Maintaining high yields during scale-up is essential for economic viability [19]. Laboratory-scale reactions often achieve higher yields due to more precise control and easier workup procedures [12] [19]. At industrial scale, even small decreases in yield can significantly impact production costs [19].

Process optimization strategies, such as those discussed in Section 2.2, must be adapted and refined for large-scale production [19]. This may involve adjustments to reaction conditions, catalyst loadings, and purification procedures to maximize yield while maintaining product quality [19]. For pimasertib, optimizing the critical esterification reaction and subsequent purification steps is particularly important for achieving acceptable yields at industrial scale [2] [19].

| Scale-Up Challenge | Impact on Pimasertib Synthesis | Mitigation Strategy |

|---|---|---|

| Heat Transfer | Temperature gradients affecting reaction kinetics | Enhanced reactor design with improved heat exchange systems |

| Mixing Efficiency | Concentration gradients leading to side reactions | Specialized agitation systems; controlled reagent addition |

| Process Reproducibility | Variability in product quality | Implementation of PAT for real-time monitoring and control |

| Raw Material Variability | Inconsistent reaction outcomes | Comprehensive specifications; supplier qualification |

| Equipment Adaptation | Changed reaction dynamics | Careful equipment selection and process adaptation |

| Yield Optimization | Economic viability | Refined process parameters; improved recovery methods |

Addressing these scale-up challenges requires a systematic approach that combines scientific understanding, engineering expertise, and quality management principles [12] [15]. By anticipating and mitigating these challenges, manufacturers can develop robust processes for the industrial-scale production of pharmaceutical-grade pimasertib [12] [15].

Regulatory Considerations for Pharmaceutical-Grade Manufacturing

The manufacturing of pharmaceutical-grade pimasertib must comply with stringent regulatory requirements to ensure product quality, safety, and efficacy [30] [31]. These regulatory considerations encompass various aspects of the manufacturing process, from raw material selection to final product release [30] [31].

Good Manufacturing Practices (GMP)

Good Manufacturing Practices (GMP) form the foundation of regulatory compliance for pimasertib production [30]. GMP guidelines ensure that pharmaceutical products are consistently produced and controlled according to quality standards appropriate for their intended use [30]. For pimasertib manufacturing, GMP requirements apply to all stages of production, beginning with the first use of a regulatory starting material [31].

Key GMP considerations for pimasertib manufacturing include:

- Facility design and equipment qualification to prevent cross-contamination and ensure product quality [30].

- Personnel training and qualification to ensure proper execution of manufacturing procedures [30].

- Documentation systems for batch records, standard operating procedures, and quality control testing [30].

- Validation of manufacturing processes to demonstrate consistency and reliability [30].

- Quality control testing of raw materials, intermediates, and finished products [30].

The implementation of GMP for pimasertib manufacturing requires a comprehensive quality management system that addresses all aspects of production, from raw material receipt to final product release [30] [33].

Regulatory Starting Materials

The selection and justification of regulatory starting materials represent critical regulatory considerations for pimasertib synthesis [13] [31]. According to International Council for Harmonisation (ICH) guidelines, particularly ICH Q11, a regulatory starting material should be a substance of defined chemical properties and structure [31]. The point at which a material is designated as a regulatory starting material marks the beginning of GMP application in the synthetic process [31].

For pimasertib synthesis, the selection of appropriate starting materials must consider factors such as:

- The complexity of the structure and its relationship to the final drug substance [13] [31].

- The position in the synthetic route and the number of steps from the final drug substance [31].

- The availability of detailed analytical methods to control impurities [13] [31].

- The potential impact on the impurity profile of the final drug substance [31].

Regulatory authorities assess whether the controls on the starting materials and manufacturing process are adequate to ensure drug substance quality [31]. This assessment includes evaluating whether there are appropriate controls for impurities that may form during the synthesis [31].

Process Analytical Technology (PAT)

Process Analytical Technology (PAT) plays an increasingly important role in the regulatory framework for pharmaceutical manufacturing [27] [32]. PAT is defined as a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality attributes and performance attributes of raw and in-process materials and processes [27].

For pimasertib manufacturing, PAT implementation may include:

- Real-time monitoring of critical process parameters during synthesis [27] [32].

- Spectroscopic techniques (e.g., near-infrared or Raman spectroscopy) for in-line analysis of reaction progress [32].

- Statistical process control methods to detect and respond to process variations [32].

- Feedback control systems to maintain optimal reaction conditions [27] [32].

The adoption of PAT aligns with the Quality by Design (QbD) approach, which emphasizes building quality into the product through understanding of the manufacturing process and its critical parameters [27] [32].

Impurity Control and Specifications

Regulatory requirements for impurity control in pimasertib manufacturing are primarily guided by ICH guidelines, particularly ICH Q3A (Impurities in New Drug Substances) [13] [31]. These guidelines establish thresholds for reporting, identification, and qualification of impurities [13].

For pimasertib, impurity control strategies may include:

- Identification and characterization of potential process-related impurities [13].

- Development of analytical methods for impurity detection and quantification [13] [17].

- Establishment of appropriate specification limits based on safety considerations and process capability [13].

- Implementation of purification steps designed to remove specific impurities [13].

The control of genotoxic impurities requires special consideration, with limits typically based on the threshold of toxicological concern [13]. For pimasertib manufacturing, this may necessitate specific controls for reagents used in the synthesis, such as coupling agents and catalysts [13].

Continuous Manufacturing Considerations

Recent regulatory developments have addressed continuous manufacturing as an alternative to traditional batch processing [34]. For pimasertib production, continuous manufacturing could offer advantages in terms of process consistency, reduced footprint, and improved quality control [34].

Regulatory considerations for continuous manufacturing of pimasertib would include:

- Design and validation of continuous process equipment [34].

- Development of real-time monitoring and control strategies [34].

- Definition of batch for regulatory purposes [34].

- Establishment of appropriate sampling and testing protocols [34].

The ICH Q13 guideline provides a framework for the development, implementation, and lifecycle management of continuous manufacturing processes for drug substances and drug products [34].

| Regulatory Aspect | Key Considerations for Pimasertib Manufacturing |

|---|---|

| GMP Compliance | Facility design, personnel qualification, documentation systems, process validation |

| Starting Material Selection | Chemical properties, position in synthetic route, impurity control, analytical methods |

| PAT Implementation | Real-time monitoring, spectroscopic techniques, statistical process control |

| Impurity Control | Identification, characterization, specification limits, purification strategies |

| Continuous Manufacturing | Equipment design, real-time monitoring, batch definition, sampling protocols |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Torres-Adorno AM, Lee J, Kogawa T, Ordentlich P, Tripathy D, Lim B, Ueno NT. Histone Deacetylase Inhibitor Enhances the Efficacy of MEK Inhibitor through NOXA-Mediated MCL1 Degradation in Triple-Negative and Inflammatory Breast Cancer. Clin Cancer Res. 2017 Aug 15;23(16):4780-4792. doi: 10.1158/1078-0432.CCR-16-2622. Epub 2017 May 2. PubMed PMID: 28465444; PubMed Central PMCID: PMC5559319.

3: Li P, Wu Y, Li M, Qiu X, Bai X, Zhao X. AS-703026 Inhibits LPS-Induced TNFα Production through MEK/ERK Dependent and Independent Mechanisms. PLoS One. 2015 Sep 18;10(9):e0137107. doi: 10.1371/journal.pone.0137107. eCollection 2015. PubMed PMID: 26381508; PubMed Central PMCID: PMC4575053.